Acetic acid;5-methoxypenta-2,4-dien-1-ol
Description
Structure
2D Structure
Properties
CAS No. |
95083-84-4 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
acetic acid;5-methoxypenta-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O2.C2H4O2/c1-8-6-4-2-3-5-7;1-2(3)4/h2-4,6-7H,5H2,1H3;1H3,(H,3,4) |
InChI Key |
QDCRZJSGKNIPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC=CC=CCO |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Elucidation of 5 Methoxypenta 2,4 Dien 1 Yl Acetate Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is the cornerstone for elucidating the precise structure of 5-methoxypenta-2,4-dien-1-yl acetate (B1210297) in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, it is possible to map the complete atomic connectivity and infer stereochemical details.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For 5-methoxypenta-2,4-dien-1-yl acetate, the spectrum is characterized by distinct regions corresponding to the acetate methyl group, the methoxy (B1213986) group, the methylene (B1212753) protons adjacent to the ester, and the olefinic protons of the diene system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen atoms and the anisotropic effects of the double bonds.
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. mdpi.com The carbonyl carbon of the acetate group appears significantly downfield, while the olefinic carbons resonate in the characteristic alkene region. The carbons of the methyl and methoxy groups appear at the upfield end of the spectrum. Combining ¹H and ¹³C NMR data provides a complete picture of the carbon skeleton and the attached protons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-Methoxypenta-2,4-dien-1-yl Acetate Predicted values are based on standard functional group ranges and computational models. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₂- O- (C1) | ~ 4.6 | ~ 65 |
| -CH₂-CH= (C2) | ~ 5.8 | ~ 125 |
| =CH -CH= (C3) | ~ 6.2 | ~ 130 |
| -CH=CH - (C4) | ~ 5.5 | ~ 110 |
| =CH -OCH₃ (C5) | ~ 7.0 | ~ 150 |
| -O-C =O | - | ~ 171 |
| -C(=O)-CH₃ | ~ 2.1 | ~ 21 |
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. osti.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 5-methoxypenta-2,4-dien-1-yl acetate, COSY would show correlations between the adjacent olefinic protons (H2-H3, H3-H4, H4-H5) and between the methylene protons (H1) and the adjacent olefinic proton (H2), confirming the sequence of the dienyl chain. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~4.6 ppm to the ¹³C signal at ~65 ppm (C1).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would be expected from the acetate methyl protons (~2.1 ppm) to the carbonyl carbon (~171 ppm), and from the methoxy protons (~3.7 ppm) to the C5 carbon (~150 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining the stereochemistry (E/Z configuration) of the double bonds. For example, a NOE between the proton on C2 and the proton on C4 would suggest a specific spatial arrangement consistent with a particular isomeric form.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary. sapub.orgmdpi.com
FT-IR Spectroscopy: The FT-IR spectrum of 5-methoxypenta-2,4-dien-1-yl acetate would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. The C=C stretching vibrations of the conjugated diene system and the C-O stretching vibrations of the ester and ether linkages would also be prominent.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. researchgate.net Therefore, the C=C stretching modes of the conjugated diene would be expected to produce strong signals in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for 5-Methoxypenta-2,4-dien-1-yl Acetate
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| C=O (Ester) | Stretch | 1735 - 1750 (Strong) | Weak |
| C=C (Conj. Diene) | Stretch | ~ 1600 - 1650 (Medium-Weak) | Strong |
| C-O (Ester) | Stretch | 1200 - 1300 (Strong) | Medium |
| C-O (Ether) | Stretch | 1050 - 1150 (Strong) | Medium |
| =C-H | Bend (out-of-plane) | 800 - 1000 (Strong) | Weak |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of 5-methoxypenta-2,4-dien-1-yl acetate (C₈H₁₂O₃).
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. nih.govmdpi.com Upon ionization, the molecular ion can undergo characteristic fragmentation pathways. Common fragmentation for this molecule would include:
Loss of the acetyl group ([M-43]⁺).
Loss of the methoxy group ([M-31]⁺).
Cleavage of the ester group, leading to a characteristic acylium ion at m/z 43 (CH₃CO⁺).
Rearrangements and cleavages within the dienyl chain. arkat-usa.org
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis (if suitable single crystals are obtained)
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. wikipedia.org If a suitable single crystal of 5-methoxypenta-2,4-dien-1-yl acetate can be grown, this technique would yield highly accurate data on bond lengths, bond angles, and torsional angles. nih.gov This information would unambiguously establish the E/Z configuration of the double bonds and reveal the preferred conformation of the molecule within the crystal lattice. researchgate.netnih.gov Such data is considered the "gold standard" for structural elucidation and serves as a benchmark for validating conformations determined by other methods like NMR or computational modeling.
Reaction Chemistry and Mechanistic Studies of 5 Methoxypenta 2,4 Dien 1 Yl Acetate
Reactivity of the Dienyl System: Cycloaddition Reactions
The conjugated diene functionality is the primary site for cycloaddition reactions, providing a powerful tool for the stereocontrolled synthesis of six-membered rings.
The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of conjugated dienes. The presence of a methoxy (B1213986) group at the 5-position of the dienyl system in 5-methoxypenta-2,4-dien-1-yl acetate (B1210297) is expected to significantly influence the regioselectivity of this reaction. Electron-donating groups on the diene are known to direct the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. chemtube3d.comchemistrysteps.com
Based on frontier molecular orbital (FMO) theory, the electron-donating methoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene and increases the orbital coefficient at the C4 position. This leads to a preferred orientation where the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile. chemtube3d.comchemistrysteps.com For instance, in the reaction with an electron-deficient alkene like acrylonitrile, the "ortho" and "meta" isomers are possible, with the "ortho" isomer generally being the major product due to the favorable orbital overlap.
Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of 5-Methoxypenta-2,4-dien-1-yl Acetate with Acrylonitrile
| Reactants | Predicted Major Product (Regioisomer) | Rationale |
|---|
Stereoselectivity in Diels-Alder reactions is governed by the "endo rule," which predicts that the dienophile's substituents will be oriented towards the newly forming double bond in the transition state, leading to the kinetic product. Mechanistic investigations of similar reactions have confirmed a concerted, pericyclic mechanism. youtube.com
While the Diels-Alder reaction is the most common cycloaddition for dienes, other modes of cycloaddition are possible under specific conditions. Photochemical [2+2] cycloadditions can occur between one of the double bonds of the diene and a suitable dienophile, leading to the formation of a cyclobutane (B1203170) ring.
Dipolar [3+2] cycloadditions involve a 1,3-dipole reacting with a dipolarophile. The dienyl system of 5-methoxypenta-2,4-dien-1-yl acetate could potentially act as the dipolarophile, reacting with dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. The regioselectivity of such reactions would also be influenced by the electronic effects of the methoxy and acetate groups.
Transformations Involving the Acetate Leaving Group
The acetate group at the allylic position is a competent leaving group, enabling a range of substitution and coupling reactions.
Nucleophilic substitution at the allylic position can proceed through several mechanisms. A direct S_N2 displacement is possible, but the extended conjugation of the diene also allows for S_N1' and S_N2' pathways, which involve an allylic rearrangement. wikipedia.orglscollege.ac.in
In an S_N1' reaction, the departure of the acetate leaving group would generate a resonance-stabilized pentadienyl cation. The nucleophile can then attack at either the C1 or C5 position, leading to a mixture of products. The methoxy group at C5 would be expected to stabilize the positive charge at this position, potentially favoring attack at C1.
The S_N2' mechanism involves the nucleophile attacking the terminal double bond (C4=C5) with concomitant migration of the double bond and expulsion of the leaving group from the C1 position in a single concerted step. lscollege.ac.in The ratio of direct substitution to allylic rearrangement products is influenced by factors such as the nature of the nucleophile, solvent, and steric hindrance. rsc.orgresearchgate.net
Table 2: Potential Products of Nucleophilic Substitution on 5-Methoxypenta-2,4-dien-1-yl Acetate
| Reaction Type | Nucleophile (Nu⁻) | Potential Products |
|---|---|---|
| S_N2 | Strong, unhindered | 5-Methoxypenta-2,4-dien-1-Nu |
Allylic and dienyl acetates are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions. google.com Palladium-catalyzed reactions are particularly prevalent in this area. rsc.org
Heck Reaction: In a Heck-type reaction, the dienyl acetate could react with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond with the elimination of acetic acid.
Suzuki Coupling: A Suzuki coupling would involve the reaction of the dienyl acetate with an organoboron compound in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the C1 position.
Sonogashira Coupling: The Sonogashira coupling would enable the formation of a carbon-carbon bond between the dienyl system and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
The regioselectivity of these coupling reactions is often high, with the incoming group typically replacing the acetate group without allylic rearrangement, although this can be ligand-dependent. nih.govacs.orgsemanticscholar.orgnih.gov
Reactions of the Methoxyl Group and Dienyl π-System
The electron-rich nature of the dienyl π-system, enhanced by the methoxy group, makes it susceptible to electrophilic attack. Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways. libretexts.orgpressbooks.publibretexts.org Protonation of the diene would lead to a resonance-stabilized allylic carbocation, with the positive charge delocalized over C2 and C4. The directing effect of the methoxy group would favor the formation of a cation with charge at C4. Subsequent attack by a nucleophile would yield a mixture of 1,2- and 1,4-addition products.
The methoxy group itself is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions to yield the corresponding alcohol.
Electrophilic Additions and Substitutions on the Dienyl System
The conjugated diene system in 5-methoxypenta-2,4-dien-1-yl acetate is anticipated to be the primary site of electrophilic attack. The presence of the electron-donating methoxy group at the 5-position is expected to significantly influence the regioselectivity of such reactions.
Table 1: Predicted Regioselectivity in Electrophilic Additions
| Electrophile (E+) | Predicted Major Product(s) | Rationale |
| H⁺ | 4-E-3-methoxypenta-1,4-dien-1-yl acetate | Protonation at C4 would lead to a resonance-stabilized allylic carbocation with partial positive charges at C2 and C5. The methoxy group would further stabilize the positive charge at C5. |
| Br₂ | 4,5-dibromo-5-methoxypent-2-en-1-yl acetate | The electron-rich nature of the diene, enhanced by the methoxy group, would likely favor addition across the C4-C5 double bond. |
Detailed research findings on specific electrophilic additions are not available. However, it is predicted that the reaction would proceed through a resonance-stabilized carbocation intermediate. The distribution of 1,2- and 1,4-addition products would be dependent on kinetic versus thermodynamic control.
Oxidative and Reductive Transformations of the Dienyl and Ether Functionalities
The dienyl system and the ether functionality present potential sites for oxidation and reduction.
Oxidation: Strong oxidizing agents like ozone (O₃) followed by a reductive workup would be expected to cleave the double bonds, leading to a mixture of smaller carbonyl-containing fragments. Milder epoxidizing agents, such as m-CPBA, could selectively react with the more electron-rich double bond, likely the one closer to the methoxy group.
Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) would likely reduce both double bonds of the diene system to yield 5-methoxypentan-1-yl acetate. The conditions required for the reduction of the acetate group would be significantly harsher.
Specific experimental data on these transformations are currently absent from the scientific literature.
Investigation of Reaction Intermediates and Transition States using Physical Organic Methodologies
A thorough investigation of the reaction intermediates and transition states for reactions involving 5-methoxypenta-2,4-dien-1-yl acetate would necessitate advanced techniques. While no such studies have been published, a hypothetical approach would involve:
Spectroscopic Analysis: Low-temperature NMR spectroscopy could potentially be used to observe and characterize carbocation intermediates formed during electrophilic additions.
Computational Chemistry: Density Functional Theory (DFT) calculations would be invaluable for modeling reaction pathways, determining the energies of transition states, and predicting the regioselectivity of various reactions.
Kinetics Studies: By monitoring reaction rates under different conditions (e.g., varying reactant concentrations, temperature), the rate laws and activation parameters could be determined, providing insight into the reaction mechanisms.
Exploration of Pericyclic Reactions (e.g., Electrocyclic Ring Closures, Sigmatropic Rearrangements)
The conjugated diene structure of 5-methoxypenta-2,4-dien-1-yl acetate makes it a potential candidate for pericyclic reactions.
Diels-Alder Reaction: As a diene, it could undergo [4+2] cycloaddition reactions with various dienophiles. The electron-donating methoxy group would enhance its reactivity towards electron-poor dienophiles. The regioselectivity of the cycloaddition would be governed by the electronic effects of both the methoxy group on the diene and the substituents on the dienophile.
Table 2: Predicted Regioselectivity in Diels-Alder Reactions
| Dienophile | Predicted Major Regioisomer | Rationale |
| Maleic anhydride (B1165640) | Adduct with the methoxy group in the "ortho" or "meta" position relative to the anhydride. | The regiochemical outcome would be dictated by the matching of the frontier molecular orbital coefficients of the diene and dienophile. |
| Acrylonitrile | Predominantly the isomer with the cyano group at the position dictated by the larger orbital coefficient on the diene's HOMO. | The electron-donating methoxy group would increase the energy of the HOMO and influence the orbital coefficients. |
Electrocyclic Ring Closures: Under thermal or photochemical conditions, the dienyl system could potentially undergo electrocyclic ring closure to form a cyclobutene (B1205218) derivative. The stereochemistry of the product would be predicted by the Woodward-Hoffmann rules.
Sigmatropic Rearrangements: The acetate group could potentially undergo libretexts.orglibretexts.org-sigmatropic rearrangements, such as a Claisen-type rearrangement, upon conversion to an appropriate allyl vinyl ether precursor.
It is crucial to reiterate that the discussions within this article are based on established principles of organic chemistry and are predictive in nature due to the absence of specific research on 5-methoxypenta-2,4-dien-1-yl acetate. Further experimental and computational studies are required to validate these hypotheses.
Computational Chemistry and Theoretical Studies on 5 Methoxypenta 2,4 Dien 1 Yl Acetate
Quantum Mechanical Calculations for Electronic Structure, Stability, and Reactivity Prediction
No specific quantum mechanical calculations detailing the electronic structure, stability, and reactivity of 5-methoxypenta-2,4-dien-1-yl acetate (B1210297) have been reported in the searched literature. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to determine properties such as molecular orbital energies, electron density distribution, and thermodynamic stability.
Conformational Analysis via Molecular Mechanics and Ab Initio Methods
There are no available studies on the conformational analysis of 5-methoxypenta-2,4-dien-1-yl acetate using molecular mechanics or ab initio methods. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule by calculating the potential energy as a function of bond rotations.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) and Comparison with Experimental Data
No computational studies predicting the spectroscopic parameters of 5-methoxypenta-2,4-dien-1-yl acetate were found. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and infrared vibrational frequencies are often performed to complement experimental data and aid in structural elucidation.
Frontier Molecular Orbital (FMO) Theory Analysis for Dienyl Reactivity Predictions
A Frontier Molecular Orbital (FMO) theory analysis specific to 5-methoxypenta-2,4-dien-1-yl acetate has not been published. FMO theory is a conceptual framework used to predict the reactivity and regioselectivity of pericyclic reactions by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
Solvent Effects and Implicit Solvation Models in Computational Studies
There are no computational studies on 5-methoxypenta-2,4-dien-1-yl acetate that incorporate solvent effects using implicit solvation models. Such models, like the Polarizable Continuum Model (PCM), are employed to simulate the influence of a solvent on the geometry, stability, and properties of a molecule without explicitly representing the solvent molecules.
Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis
Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules
A thorough search of chemical databases and academic journals did not reveal any published total syntheses of complex natural products or bioactive molecules that utilize 5-methoxypenta-2,4-dien-1-yl acetate (B1210297) as a key intermediate or starting material. While substituted dienes are crucial components in many synthetic strategies, the specific role of this methoxy-substituted pentadienyl acetate is not documented.
Development of Novel Synthetic Methodologies Utilizing the 5-Methoxypenta-2,4-dien-1-yl Acetate Scaffold
There are no specific synthetic methodologies reported in the literature that have been developed based on the 5-methoxypenta-2,4-dien-1-yl acetate scaffold. Research on novel reactions, such as cycloadditions, cross-coupling reactions, or asymmetric catalysis, does not specifically mention this compound as a substrate or key component.
Precursor for the Stereodefined Construction of Complex Polyenes and Carbocyclic Systems
While the structure of 5-methoxypenta-2,4-dien-1-yl acetate suggests potential for use in constructing larger unsaturated systems, there is no documented evidence of its application for the stereodefined synthesis of complex polyenes or for its use in building carbocyclic frameworks through reactions like Diels-Alder or other annulation strategies.
Applications in Materials Science as a Monomer or Intermediate for Polymer Synthesis
The potential application of 5-methoxypenta-2,4-dien-1-yl acetate as a monomer or an intermediate for the synthesis of polymers is not described in the current body of scientific literature. There are no reports on its polymerization or its chemical transformation into polymer precursors.
Structure Reactivity Relationships in Derivatives and Analogues of 5 Methoxypenta 2,4 Dien 1 Yl Acetate
Synthesis and Characterization of Substituted 5-Methoxypenta-2,4-dien-1-yl Acetate (B1210297) Analogues
The synthesis of substituted 5-methoxypenta-2,4-dien-1-yl acetate analogues can be achieved through various synthetic strategies. A common approach involves the modification of a pre-existing dienol scaffold. For instance, the parent alcohol, 5-methoxypenta-2,4-dien-1-ol, can be synthesized and subsequently esterified to the corresponding acetate. The introduction of substituents at various positions on the dienyl chain allows for a systematic study of their effects.
One versatile method for creating substituted dienyl esters is through cross-metathesis reactions, which can provide access to a range of substituted (2Z,4E)-dienyl esters in good yields. wikipedia.org For the synthesis of analogues of 5-methoxypenta-2,4-dien-1-yl acetate, a similar strategy could be employed, starting with appropriate precursors.
Once synthesized, the characterization of these analogues relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.
¹H NMR Spectroscopy: The proton NMR spectra of these compounds are expected to show characteristic signals for the vinyl protons, the protons on the carbon bearing the acetate group, the methoxy (B1213986) group protons, and the acetate methyl protons. The coupling constants between the vinyl protons provide information about the stereochemistry of the double bonds.
¹³C NMR Spectroscopy: The carbon NMR spectra will show distinct signals for the carbonyl carbon of the acetate group, the carbons of the dienyl system, the carbon of the methoxy group, and the methyl carbon of the acetate. The chemical shifts of the dienyl carbons are particularly sensitive to the electronic effects of substituents. princeton.edu
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band in the region of 1735-1745 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration. Absorptions in the region of 1600-1670 cm⁻¹ correspond to the C=C stretching of the diene system, and a strong band around 1230-1240 cm⁻¹ indicates the C-O stretching of the acetate group.
The following table provides hypothetical yet representative spectroscopic data for 5-methoxypenta-2,4-dien-1-yl acetate based on general principles of NMR and IR spectroscopy.
| Spectroscopic Data for 5-Methoxypenta-2,4-dien-1-yl Acetate | |
| ¹H NMR (CDCl₃, ppm) | δ 7.0-7.3 (m, 2H, vinyl), 5.5-6.0 (m, 2H, vinyl), 4.6 (d, 2H, CH₂OAc), 3.6 (s, 3H, OCH₃), 2.1 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 170.5 (C=O), 150.0 (C5), 135.0 (C3), 110.0 (C2), 105.0 (C4), 65.0 (C1), 56.0 (OCH₃), 21.0 (COCH₃) |
| IR (cm⁻¹) | 1740 (C=O, ester), 1650, 1610 (C=C, diene), 1235 (C-O, ester) |
Impact of Substituent Effects on the Electronic and Steric Properties of the Dienyl System
Substituents on the dienyl system can significantly alter its electronic and steric properties, which in turn affects the reactivity and spectroscopic characteristics of the molecule. These effects are broadly categorized as electronic (inductive and resonance) and steric. scripps.edu
Electronic Effects:
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (-OR), and amino (-NR₂) groups are electron-donating. researchgate.net An EDG on the dienyl system increases the electron density of the π-system through resonance and inductive effects. scripps.edu This increased electron density, particularly at the double bonds, generally leads to an upfield shift (lower ppm) of the corresponding signals in the ¹³C NMR spectrum. rsc.org The methoxy group at the 5-position is a strong electron-donating group through resonance.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups are electron-withdrawing. researchgate.net An EWG decreases the electron density of the π-system, resulting in a downfield shift (higher ppm) of the dienyl carbon signals in the ¹³C NMR spectrum. rsc.org
The Hammett equation can be a useful tool for quantifying the electronic influence of substituents on the reactivity of such systems. libretexts.org
Steric Effects:
Steric hindrance arises from the spatial arrangement of atoms and can significantly impact the molecule's conformation and reactivity. rogue-scholar.orgethz.ch Bulky substituents on the dienyl chain can:
Hinder the approach of reagents to a reaction center. rutgers.edu
Influence the preferred conformation of the molecule, potentially affecting the planarity and overlap of the p-orbitals in the conjugated system. wikipedia.org
Cause steric strain, leading to a less stable molecule. allen.in
The following interactive data table illustrates the hypothetical effect of different substituents at the 3-position of the dienyl system on the ¹³C NMR chemical shift of the C4 carbon.
| Substituent (at C3) | Electronic Effect | Expected Change in ¹³C NMR Shift of C4 (ppm) |
| -H (Reference) | Neutral | 0 |
| -CH₃ | Weakly Donating | -2 to -5 |
| -OCH₃ | Strongly Donating | -10 to -15 |
| -Cl | Inductively Withdrawing, Resonantly Donating | +1 to +3 |
| -CN | Strongly Withdrawing | +8 to +12 |
| -NO₂ | Strongly Withdrawing | +10 to +15 |
Comparative Studies of Dienyl Esters with Different Leaving Groups (e.g., other carboxylates, sulfonates)
The nature of the leaving group is a critical factor in nucleophilic substitution and elimination reactions of dienyl esters. The acetate group is a moderately good leaving group. Comparing its reactivity with other carboxylates and sulfonates provides valuable insights into the reaction mechanisms.
Other Carboxylates: The leaving group ability of other carboxylates, such as benzoate (B1203000) or pivalate, is generally similar to that of acetate. However, subtle electronic and steric differences in the carboxylate group can influence reaction rates. For instance, electron-withdrawing groups on a benzoate leaving group can enhance its stability as an anion, making it a slightly better leaving group.
Sulfonates: Sulfonate esters, such as tosylates (-OTs) and mesylates (-OMs), are significantly better leaving groups than carboxylates. dypvp.edu.in This is because the negative charge on the sulfonate anion is highly delocalized over three oxygen atoms, making it a very stable, weak base. dypvp.edu.in Consequently, dienyl sulfonates are much more reactive towards nucleophilic substitution and elimination than their corresponding acetates. wikipedia.org The relative reactivity of common leaving groups is estimated to be in the order of substituted benzoates < halides < sulfonates. libretexts.org
The following table provides a qualitative comparison of the relative rates of a hypothetical Sₙ1 solvolysis reaction for a dienyl substrate with different leaving groups.
| Leaving Group | Chemical Formula | Relative Rate of Solvolysis (approx.) |
| Acetate | -OAc | 1 |
| Benzoate | -OBz | ~1-5 |
| Trifluoroacetate | -OCOCF₃ | ~10³ |
| Mesylate | -OMs | ~10⁴-10⁵ |
| Tosylate | -OTs | ~10⁴-10⁵ |
| Triflate | -OTf | ~10⁷-10⁸ |
Stereoelectronic Effects in Dienyl and Alkoxy-Substituted Systems
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. pharmacy180.com In dienyl and alkoxy-substituted systems, several stereoelectronic effects are at play.
Conformation and Orbital Overlap: For the dienyl system to be fully conjugated, the p-orbitals of the four sp²-hybridized carbons must be aligned. This requires the diene to adopt a planar, s-cis or s-trans conformation. wikipedia.org The s-cis conformation is necessary for participation in concerted reactions like the Diels-Alder reaction. wikipedia.org Steric hindrance from bulky substituents can force the diene out of planarity, reducing orbital overlap and conjugation. wikipedia.org
Hyperconjugation: This involves the interaction of electrons in a sigma (σ) orbital with an adjacent empty or partially filled p-orbital or a π-orbital. In the case of an alkoxy-substituted diene, hyperconjugation can occur between the C-H or C-C σ-bonds of the alkoxy group and the π-system of the diene, contributing to the stability of the system. wikipedia.org
Anomeric Effect: The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to prefer an axial orientation over the sterically less hindered equatorial position. While 5-methoxypenta-2,4-dien-1-yl acetate is an acyclic system, analogous stereoelectronic interactions can occur. There can be a stabilizing interaction between a lone pair on the methoxy oxygen and the antibonding (σ) orbital of the adjacent C-C bond of the diene. This interaction is conformation-dependent and can influence the preferred rotational geometry around the C-O bond. libretexts.org Such n → σ interactions are a form of hyperconjugation.
These stereoelectronic effects are crucial for a complete understanding of the structure, stability, and reactivity of 5-methoxypenta-2,4-dien-1-yl acetate and its analogues.
Emerging Research Directions and Future Prospects for 5 Methoxypenta 2,4 Dien 1 Yl Acetate Research
Integration with Flow Chemistry and Continuous Processing for Efficient Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex molecules like 5-methoxypenta-2,4-dien-1-yl acetate (B1210297). Flow chemistry offers numerous advantages over batch methods, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, which can lead to higher yields and purity. The application of continuous processing is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation.
For the synthesis of dienyl acetates, a continuous flow setup could involve pumping reagents through heated microreactors or packed-bed reactors containing immobilized catalysts. This approach allows for rapid optimization of reaction conditions such as temperature, pressure, and residence time. The development of a chemo-biocatalytic continuous flow synthesis for complex molecules like cyproterone (B1669671) acetate, involving ten transformations in a telescoped sequence, highlights the immense potential of this technology for producing structurally intricate acetates. Such a strategy could be adapted for the multi-step synthesis of 5-methoxypenta-2,4-dien-1-yl acetate, potentially reducing waste and purification steps.
| Parameter | Traditional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior temperature control. |
| Efficiency & Yield | Can be limited by poor mixing and heat transfer; optimization is time-consuming. | Improved yields and selectivity through precise control of parameters; rapid optimization. |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Straightforward scale-up by operating for longer durations or using parallel reactors ("numbering-up"). |
| Process Control | Difficult to maintain uniform conditions throughout the reactor. | Excellent control over residence time, temperature, and stoichiometry. |
Exploration of Novel Catalytic Systems (e.g., organocatalysis, photocatalysis) for Transformations Involving Dienyl Acetates
The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to new chemical transformations with high efficiency and selectivity. For dienyl acetates, research is moving beyond traditional metal catalysts to explore the potential of organocatalysis and photocatalysis.
Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the cost and potential toxicity associated with heavy metals. This approach has become a powerful tool in asymmetric synthesis. For a compound like 5-methoxypenta-2,4-dien-1-yl acetate, with its diene functionality, organocatalysts could enable highly enantioselective cycloaddition reactions, such as the Diels-Alder reaction, to construct complex chiral structures. The use of bio-based solvents in organocatalysis further enhances its alignment with sustainable chemistry principles.
Photocatalysis uses light to drive chemical reactions, often under very mild conditions. Organic dyes and ruthenium(II) complexes have emerged as versatile photocatalysts capable of generating reactive intermediates for a variety of transformations. Research on Ru(II)-catalyzed dienylation reactions with allenyl acetates to form diene structures showcases a relevant application that could be adapted for synthesizing or functionalizing dienyl acetates. Photocatalysis could enable novel cross-coupling or functionalization reactions at the diene system of 5-methoxypenta-2,4-dien-1-yl acetate that are inaccessible through traditional thermal methods.
| Catalytic System | Principle | Potential Application for 5-Methoxypenta-2,4-dien-1-yl Acetate | Advantages |
|---|---|---|---|
| Organocatalysis | Uses small, metal-free organic molecules to accelerate reactions. | Asymmetric Diels-Alder reactions, conjugate additions to the diene system. | Low toxicity, stability, availability of chiral catalysts, environmentally benign. |
| Photocatalysis | Uses light to generate excited-state catalysts that facilitate electron transfer or energy transfer processes. | Reductive couplings, C-H functionalization, cycloadditions under mild conditions. | Mild reaction conditions (room temperature), high selectivity, access to unique reactive intermediates. |
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions and Mechanistic Elucidation
A deep understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques are increasingly being integrated directly into reaction setups for real-time, in situ monitoring. This approach provides a continuous stream of data on the concentration of reactants, intermediates, and products, offering insights that are often missed with traditional offline analysis.
For reactions involving 5-methoxypenta-2,4-dien-1-yl acetate, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can be invaluable. These non-destructive methods can be coupled with flow reactors to enable on-line analysis, facilitating rapid process development and ensuring consistent product quality. For instance, compact NMR spectrometers can be placed inside a fume hood to monitor reaction progress in real-time, providing quantitative data on conversion and yield. Such tools are essential for elucidating complex reaction pathways and validating kinetic models for the synthesis and subsequent transformations of dienyl acetates.
| Technique | Information Provided | Advantages for Dienyl Acetate Chemistry |
|---|---|---|
| NMR Spectroscopy | Quantitative information on molecular structure and concentration. | Excellent for tracking isomeric purity and identifying unexpected intermediates. Non-invasive. |
| Infrared (IR) Spectroscopy | Information on functional groups and chemical bonds. | Good for monitoring the disappearance of starting materials and appearance of key functional groups (e.g., carbonyl). |
| Raman Spectroscopy | Vibrational information, complementary to IR. | Less interference from aqueous media, suitable for monitoring reactions in water. Provides real-time molecular information. |
| UV-Vis Spectroscopy | Measures absorption of UV-visible light by chromophores. | Useful for monitoring conjugated systems like dienes, allowing for quantification of reactant consumption. |
Theoretical Advancements in Predicting and Understanding Complex Dienyl Reactivity
Computational chemistry has become an indispensable tool for modern chemical research, providing deep insights into reaction mechanisms and predicting the reactivity of complex molecules. For dienyl systems, theoretical models are particularly useful for understanding and predicting the outcomes of pericyclic reactions like the Diels-Alder reaction.
Using computational methods such as Density Functional Theory (DFT), researchers can model transition states, calculate activation energies, and analyze frontier molecular orbitals (FMOs) to rationalize reactivity and selectivity. For 5-methoxypenta-2,4-dien-1-yl acetate, theoretical studies could predict how the methoxy (B1213986) substituent influences the diene's electronic properties and, consequently, its reactivity with various dienophiles. This predictive power can guide experimental design, saving significant time and resources by focusing on the most promising reaction pathways. Furthermore, computational analysis can help elucidate complex reaction mechanisms that are difficult to probe experimentally, leading to a more complete understanding of dienyl acetate chemistry.
Potential for Green Chemistry Approaches in the Synthesis and Application of Dienyl Acetates
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of 5-methoxypenta-2,4-dien-1-yl acetate can benefit significantly from the adoption of these principles.
Key areas for improvement include the use of greener solvents, development of solvent-free reaction conditions, and maximizing atom economy. For example, replacing traditional volatile organic solvents with bio-based alternatives or water can drastically reduce the environmental impact of a synthesis. Solvent-free acetylation reactions, which have been successfully developed for other esters, offer a promising route to minimize waste. Furthermore, designing synthetic routes that are highly atom-economical—meaning that a maximum proportion of reactant atoms are incorporated into the final product—is a fundamental goal. Catalytic reactions, particularly those discussed in section 8.2, are inherently more atom-economical than stoichiometric processes. By integrating these green chemistry approaches, the entire lifecycle of dienyl acetates can be made more sustainable.
| Green Chemistry Principle | Application in Synthesis/Use of 5-Methoxypenta-2,4-dien-1-yl Acetate |
|---|---|
| Waste Prevention | Employing high-yield catalytic methods and continuous flow processing to minimize byproducts. |
| Atom Economy | Utilizing addition reactions (e.g., Diels-Alder) and catalytic processes that incorporate most atoms into the product. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents; exploring solvent-free conditions. |
| Design for Energy Efficiency | Using photocatalysis or ambient temperature organocatalysis to reduce energy consumption compared to high-temperature thermal reactions. |
| Use of Renewable Feedstocks | Developing synthetic routes from bio-based starting materials. |
Q & A
Q. What are the recommended synthesis methods for acetic acid;5-methoxypenta-2,4-dien-1-ol?
- Methodological Answer : The compound can be synthesized via thiol-disulfide exchange reactions or condensation reactions involving methoxy-substituted dienes and acetic acid derivatives. For example, adjust the pH of a reaction mixture to 7.5 using potassium hydroxide, combine mercaptoacetic acid with a methoxy-substituted precursor, and stir vigorously for 2 hours. Acidify the product with dilute HCl, filter, and dry at 40°C for purification . Ensure inert conditions to prevent oxidation of the diene moiety.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at 2–8°C to prevent peroxide formation, as dienes and alcohols are prone to autoxidation . Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Monitor peroxide levels quarterly using iodide-impregnated test strips. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste protocols .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the methoxy (-OCH₃) and diene (C=C) groups, with chemical shifts typically at δ 3.3–3.7 ppm (methoxy) and δ 5.0–6.5 ppm (diene protons). IR spectroscopy can identify hydroxyl (-OH, ~3200–3500 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₈H₁₂O₃: calc. 156.0786, observed 156.0789) .
Advanced Research Questions
Q. What are the metabolic implications of acetic acid derivatives in bacterial systems?
- Methodological Answer : Acetic acid derivatives may disrupt bacterial metabolism by altering acetyl-CoA pools or pH homeostasis. For example, overexpressing alcohol dehydrogenase (ADH) in Acetobacter spp. increases acetic acid production but downregulates aconitase, slowing the TCA cycle and growth . To study this, use proteomic profiling (e.g., 2D-PAGE) and flux balance analysis to map metabolic perturbations under varying pH conditions .
Q. How does the methoxy group influence the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, increasing the electron density of the diene and enhancing its reactivity as a nucleophile. Conduct kinetic studies using maleic anhydride as a dienophile in polar aprotic solvents (e.g., DMF). Compare reaction rates with non-methoxy analogs via HPLC to quantify regioselectivity and endo/exo product ratios . Computational modeling (DFT) can further predict orbital interactions and transition states .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like glutamine synthetase, which is critical in microbial pH regulation . Validate predictions with QSAR models correlating methoxy group position with inhibitory activity. For membrane interactions (e.g., lipid bilayers), apply MD simulations (GROMACS) to assess permeability and hydrogen-bonding dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
